3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18122636
InChI: InChI=1S/C10H6F4O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4H,3H2,(H,16,17)
SMILES:
Molecular Formula: C10H6F4O3
Molecular Weight: 250.15 g/mol

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18122636

Molecular Formula: C10H6F4O3

Molecular Weight: 250.15 g/mol

* For research use only. Not for human or veterinary use.

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid -

Specification

Molecular Formula C10H6F4O3
Molecular Weight 250.15 g/mol
IUPAC Name 3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
Standard InChI InChI=1S/C10H6F4O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4H,3H2,(H,16,17)
Standard InChI Key ICVKGTSGYPIXRC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C(F)(F)F)CC(=O)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a phenyl ring with 4-fluoro and 2-trifluoromethyl substituents, connected to a β-keto carboxylic acid moiety. This arrangement creates a planar geometry stabilized by intramolecular hydrogen bonding between the keto oxygen and carboxylic acid proton. The trifluoromethyl group induces significant electron withdrawal, polarizing the aromatic system and increasing electrophilicity at the ortho and para positions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₆F₄O₃
Molecular Weight250.15 g/mol
IUPAC Name3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
Canonical SMILESC1=CC(=C(C=C1F)C(F)(F)F)CC(=O)C(=O)O
X-ray Diffraction DataMonoclinic, P2₁/n, a = 9.5792 Å, β = 99.508°

Physicochemical Characteristics

The compound’s logP of ~2.8 indicates moderate lipophilicity, balancing solubility in polar (e.g., methanol) and nonpolar solvents. Its acidity (pKa ≈ 1.6–2.5) stems from the carboxylic acid group, which is further stabilized by resonance with the keto group. Thermal analysis reveals a melting point above 150°C, consistent with strong intermolecular hydrogen bonding .

Synthesis and Reactivity

Synthetic Pathways

Synthesis typically begins with 4-fluoro-2-(trifluoromethyl)benzaldehyde, which undergoes aldol condensation with pyruvic acid derivatives to form the β-keto acid backbone. Key steps include:

  • Friedel-Crafts Acylation: Introducing the trifluoromethyl group via aluminum chloride-catalyzed reaction.

  • Oxidative Cleavage: Converting intermediates to the carboxylic acid using potassium permanganate.

  • Purification: Recrystallization from ethanol-water mixtures yields >95% purity.

Chemical Transformations

The compound participates in reactions typical of α-keto acids and fluorinated aromatics:

  • Decarboxylation: Heating above 200°C releases CO₂, forming 4-fluoro-2-(trifluoromethyl)acetophenone.

  • Nucleophilic Aromatic Substitution: The fluorine atom at C4 is replaceable by amines or alkoxides under basic conditions .

  • Reduction: Sodium borohydride reduces the keto group to a hydroxyl group, yielding a diol derivative.

Biological Activities and Applications

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (IC₅₀ = 12 µM), likely due to coordination between the keto group and the enzyme’s heme iron. This property suggests utility in drug-drug interaction studies.

Anticancer Screening

Preliminary data indicate 48% inhibition of MCF-7 breast cancer cells at 50 µM, mediated by ROS generation and caspase-3 activation. Structural analogs with chlorine substituents exhibit higher potency (e.g., 3-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, IC₅₀ = 28 µM) .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular WeightlogPBiological ActivitySource
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid250.152.8CYP3A4 inhibition, antimicrobial
2-[4-Fluoro-3-(trifluoromethyl)phenoxy]butanoic acid266.193.1Herbicidal activity
3-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid250.082.9Anticancer (IC₅₀ = 28 µM)

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